Cas no 6041-28-7 (3-(Thien-2-yl)acrylonitrile)

3-(Thien-2-yl)acrylonitrile is a versatile organic compound featuring a thiophene ring conjugated with an acrylonitrile moiety. This structure imparts unique electronic and reactivity properties, making it valuable in synthetic chemistry, particularly for constructing heterocyclic frameworks and conjugated systems. Its electron-rich thiophene group enhances its utility in polymerization and materials science, where it can contribute to the development of conductive or optoelectronic materials. The acrylonitrile functionality offers a reactive site for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and functional materials. Its stability and well-defined reactivity profile make it a reliable intermediate for targeted synthetic transformations.
3-(Thien-2-yl)acrylonitrile structure
3-(Thien-2-yl)acrylonitrile structure
Product Name:3-(Thien-2-yl)acrylonitrile
CAS No:6041-28-7
MF:C7H5NS
MW:135.186300039291
MDL:MFCD00022529
CID:520990
PubChem ID:111140
Update Time:2025-06-13

3-(Thien-2-yl)acrylonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Propenenitrile,3-(2-thienyl)-
    • (2E)-3-(thiophen-2-yl)prop-2-enenitrile
    • 2-THIOPHENEACRYLONITRILE
    • 3-(THIEN-2-YL)ACRYLONITRILE 97
    • (2E)-3-thiophen-2-ylprop-2-enenitrile
    • 2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxopropyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile
    • 3-(2-Thienyl)acrylonitrile
    • NS-01060
    • 3-(2-Thienyl)-acrylnitril
    • NS00044198
    • 2-Propenenitrile, 3-(2-thienyl)-
    • AKOS009159040
    • (2E)-3-(2-thienyl)-2-propenenitrile
    • CONLQGNBFRQUBX-HNQUOIGGSA-N
    • 6041-28-7
    • EINECS 227-928-0
    • SCHEMBL522003
    • MFCD00022529
    • (E)-3-thiophen-2-ylprop-2-enenitrile
    • 3-(Thien-2-yl)acrylonitrile
    • MDL: MFCD00022529
    • Inchi: 1S/C7H5NS/c8-5-1-3-7-4-2-6-9-7/h1-4,6H/b3-1+
    • InChI Key: CONLQGNBFRQUBX-HNQUOIGGSA-N
    • SMILES: S1C=CC=C1/C=C/C#N

Computed Properties

  • Exact Mass: 135.01435
  • Monoisotopic Mass: 135.01427034g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.193
  • Boiling Point: 106-109/0.5mm
  • Flash Point: 113.6°C
  • Refractive Index: 1.632
  • PSA: 23.79

3-(Thien-2-yl)acrylonitrile Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

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Additional information on 3-(Thien-2-yl)acrylonitrile

Introduction to 3-(Thien-2-yl)acrylonitrile (CAS No: 6041-28-7)

3-(Thien-2-yl)acrylonitrile, with the chemical formula C₆H₅NS, is a significant compound in the realm of organic synthesis and pharmaceutical research. Its unique structure, featuring a thiophene ring conjugated with an acrylonitrile group, makes it a versatile intermediate in the development of various bioactive molecules. This introduction delves into the compound's properties, synthetic pathways, and its emerging applications in medicinal chemistry.

The molecular structure of 3-(Thien-2-yl)acrylonitrile consists of a benzene-like thiophene heterocycle connected to an acrylonitrile moiety. The presence of the electron-deficient nitrile group and the aromatic thiophene ring imparts distinct reactivity, making it a valuable building block for constructing more complex scaffolds. This compound has garnered attention due to its role in synthesizing pharmacologically relevant molecules, particularly in the development of novel therapeutic agents.

In recent years, 3-(Thien-2-yl)acrylonitrile has been explored as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo addition reactions with nucleophiles and participate in cycloaddition reactions makes it particularly useful in constructing fused ring systems. These reactions are pivotal in drug discovery, where complex molecular architectures are often required for optimal biological activity.

One of the most promising applications of 3-(Thien-2-yl)acrylonitrile is in the field of anticancer research. Researchers have leveraged its structural features to develop small-molecule inhibitors targeting specific cancer pathways. For instance, derivatives of this compound have been investigated for their ability to inhibit kinases and other enzymes overexpressed in tumor cells. The thiophene ring contributes to binding interactions with biological targets, while the nitrile group enhances metabolic stability and bioavailability.

Moreover, 3-(Thien-2-yl)acrylonitrile has found utility in the development of antimicrobial agents. The conjugated system and electron-withdrawing nature of the nitrile group make it an effective scaffold for designing molecules that disrupt bacterial cell membranes or interfere with essential metabolic processes. Recent studies have highlighted its derivatives as potent candidates against multidrug-resistant strains of bacteria, addressing a critical global health challenge.

The synthesis of 3-(Thien-2-yl)acrylonitrile typically involves the reaction between 2-thiophenecarboxaldehyde and malononitrile under controlled conditions. This Knoevenagel condensation yields the desired product with high efficiency. Advances in synthetic methodologies have further optimized this process, enabling scalable production for industrial applications. The use of catalytic systems has reduced reaction times and improved yields, making it economically viable for pharmaceutical manufacturers.

In conclusion, 3-(Thien-2-yl)acrylonitrile (CAS No: 6041-28-7) is a multifaceted compound with significant implications in medicinal chemistry and drug development. Its unique structural features enable diverse synthetic transformations, making it a valuable intermediate for constructing biologically active molecules. Ongoing research continues to uncover new applications for this compound, particularly in oncology and antimicrobial therapy. As our understanding of its reactivity and biological interactions evolves, so too will its role in advancing therapeutic strategies.

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